dialuminum;3-hydroxynaphthalene-2,7-disulfonate

Description

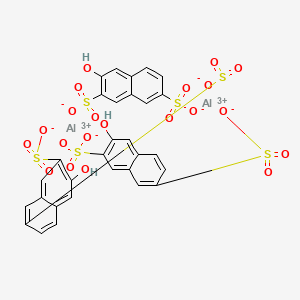

Dialuminum;3-hydroxynaphthalene-2,7-disulfonate is an organometallic compound comprising two aluminum ions coordinated with a 3-hydroxynaphthalene-2,7-disulfonate ligand. The ligand consists of a naphthalene backbone substituted with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups at the 3rd and 2nd/7th positions, respectively. This compound is hypothesized to exhibit unique coordination chemistry due to aluminum’s trivalent nature, which may enhance its stability and reactivity in catalytic or material science applications .

Properties

CAS No. |

85005-91-0 |

|---|---|

Molecular Formula |

C30H18Al2O21S6 |

Molecular Weight |

960.8 g/mol |

IUPAC Name |

dialuminum;3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/3C10H8O7S2.2Al/c3*11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h3*1-5,11H,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |

InChI Key |

QONFPAHZIYPPPZ-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dialuminum;3-hydroxynaphthalene-2,7-disulfonate typically involves the reaction of aluminum salts with 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper formation of the complex .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dialuminum;3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum and modified organic ligands.

Reduction: Reduction reactions can alter the oxidation state of aluminum, affecting the overall properties of the compound.

Substitution: The sulfonate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of aluminum complexes, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Dialuminum;3-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and enzyme activities.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which dialuminum;3-hydroxynaphthalene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aluminum ions in the compound can coordinate with various functional groups in biological molecules, influencing their activity and stability. This coordination can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Dialuminum;3-hydroxynaphthalene-2,7-disulfonate and Analogs

Environmental and Regulatory Considerations

- Dialuminum Compound : Environmental impact depends on solubility and aluminum release. Regulatory status is unclear but may align with guidelines for aluminum-containing substances.

- Sodium/Potassium Salts : Generally recognized as safe for industrial use but require proper disposal to avoid water contamination .

- Azo and Arsenic-Containing Derivatives: Strictly regulated. For example, Disodium 4-[(o-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonate is restricted (<0.1% concentration) under REACH Annex XVII due to arsenic toxicity .

Biological Activity

Dialuminum;3-hydroxynaphthalene-2,7-disulfonate is a complex compound that combines aluminum with a naphthalene derivative featuring hydroxyl and sulfonate functional groups. This unique structure suggests potential biological activities, including enzyme interactions, antioxidant properties, and possible therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula :

- Molecular Weight : 348.26 g/mol

- Functional Groups : Hydroxyl (-OH) and sulfonate (-SO₃H)

The presence of these functional groups enhances its solubility in water and its reactivity in biological systems.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, potentially acting as an inhibitor or activator. The sulfonic acid groups are particularly significant due to their ability to form stable complexes with proteins, influencing cellular processes.

Table 1: Enzyme Interaction Studies

Antioxidant Activity

The compound has also been studied for its potential antioxidant properties. The hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.

Case Study: Antioxidant Efficacy

A study conducted on human cell lines demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls. The results indicated a dose-dependent relationship, where higher concentrations led to greater reductions in ROS.

Potential Therapeutic Applications

Given its biological activities, this compound shows promise for therapeutic applications in areas such as:

- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by modulating enzyme activities involved in cancer metabolism.

- Inflammatory Diseases : Its anti-inflammatory properties could make it useful in treating conditions like arthritis or inflammatory bowel disease.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : By binding to active sites on enzymes, it prevents substrate access.

- Antioxidant Action : Free radical scavenging through electron donation.

- Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways involved in cell proliferation and apoptosis.

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Competitive inhibition of active sites |

| Antioxidant Activity | Electron donation to neutralize radicals |

| Signal Modulation | Alteration of receptor-mediated pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.